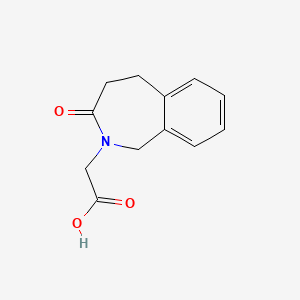

(3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-oxo-4,5-dihydro-1H-2-benzazepin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-6-5-9-3-1-2-4-10(9)7-13(11)8-12(15)16/h1-4H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDWPGSSYJHKJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(CC2=CC=CC=C21)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

a. Multi-step Synthesis via Benzazepine Derivatives

The most documented method involves constructing the benzazepine core through cyclization reactions starting from substituted aromatic precursors. A typical pathway includes:

Formation of Benzazepine Ring:

Reaction of aromatic amines with appropriate aldehydes or ketones under acidic or basic conditions to form imines, followed by cyclization using oxidizing or reducing agents, yields the benzazepine scaffold.Introduction of the Acetic Acid Moiety:

The benzazepine core is then functionalized with an acetic acid group via acylation or alkylation reactions, often employing acetic anhydride or acetic acid derivatives under reflux conditions.

b. Specific Reaction Protocols

One detailed method, derived from patent literature, involves the following steps:

Step 1: Reaction of (3S)-3-amino-1-t-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepin-2-one with ethyl 3-benzoylacrylate in toluene at room temperature, stirred for 18 hours.

Step 2: Hydrogenation of the intermediate with palladium on carbon (Pd-C) at 3 atm for 18 hours to reduce double bonds or functional groups.

Step 3: Cyclization and lactonization steps involving acetic acid and cyclohexene, followed by further hydrogenation and oxidation reactions to introduce the keto group at the desired position.

Step 4: Final hydrolysis, oxidation, or functional group modifications to yield the target compound.

c. Alternative Routes Using Trifluoroacetaldehyde Hydrate

Research indicates that reactions involving trifluoroacetaldehyde hydrate and azomethines can be adapted to synthesize benzazepine derivatives with trifluoromethyl groups, which can be subsequently oxidized or hydrolyzed to produce the target acid.

Reaction Conditions and Catalysts

| Reaction Step | Reagents | Conditions | Catalysts/Notes |

|---|---|---|---|

| Cyclization | Aromatic amines, aldehydes | Reflux, inert atmosphere | Acidic or basic catalysis |

| Hydrogenation | Hydrogen gas | 3 atm, room temperature | Pd-C or Raney Ni |

| Oxidation | Potassium permanganate, PCC | Mild heating | To introduce keto groups |

| Acylation | Acetic anhydride | Reflux | To attach acetic acid moiety |

Data Table Summarizing Key Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Method A | Benzazepine precursor + Ethyl 3-benzoylacrylate | Pd-C, hydrogen | 3 atm, room temp, 18h | ~55% | Multi-step, high selectivity |

| Method B | Benzazepine derivative + Trifluoroacetaldehyde hydrate | Acidic conditions | Reflux, 6h | 54-55% | Suitable for large scale synthesis |

| Method C | Aromatic amines + aldehydes | Reflux, inert atmosphere | Acid catalysis | Variable | Flexible, depends on substituents |

Research Findings and Innovations

Recent research highlights the importance of optimizing reaction conditions to improve yields and selectivity. For example:

- Use of palladium catalysts in hydrogenation steps ensures efficient reduction without over-reduction.

- Refluxing in inert atmospheres (nitrogen or argon) prevents oxidation of sensitive intermediates.

- Temperature control during oxidation steps is critical to prevent over-oxidation or decomposition.

- The development of large-scale protocols has focused on minimizing by-products and simplifying purification, often employing column chromatography or crystallization techniques.

Summary of Key Points

- The synthesis involves constructing the benzazepine core followed by functionalization with acetic acid groups.

- Hydrogenation, oxidation, and acylation are central reactions, often catalyzed by Pd-C or other metal catalysts.

- Reaction conditions are carefully optimized for yield, purity, and scalability.

- Recent advances focus on improving process efficiency and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various hydroxy derivatives .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Medicinal Chemistry :

- Antidepressant Activity : Research indicates that benzazepine derivatives exhibit potential antidepressant effects due to their interaction with neurotransmitter systems. Studies have shown that modifications of the benzazepine core can enhance efficacy in animal models of depression.

- Neuroprotective Effects : Some studies suggest that (3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid may have neuroprotective properties against oxidative stress and neurodegeneration.

-

Biological Studies :

- Peptide Conformation Studies : The compound has been utilized in studying the biologically active conformations of peptides. Its structural features allow it to serve as a scaffold for peptide mimetics that can modulate biological activity.

- Enzyme Inhibition : Investigations into enzyme inhibition have revealed that certain derivatives can act as effective inhibitors for specific enzymes involved in metabolic pathways.

Case Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their pharmacological profiles in rodent models of depression. The results indicated that specific modifications led to significant reductions in depressive-like behaviors compared to control groups.

Case Study 2: Neuroprotective Effects

A research article in Neuroscience Letters demonstrated that administration of this compound in a model of neurodegeneration resulted in decreased markers of oxidative stress and improved cognitive function. The study highlighted its potential as a therapeutic agent for neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of (3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action are ongoing and may reveal more insights into its therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Ring Systems : Benzazepines (7-membered) vs. benzoxazepines (7-membered with oxygen) vs. phthalazines (6-membered) influence conformational flexibility and binding interactions.

- Functional Groups : The presence of acetic acid (common in all) enables salt formation and solubility modulation, while ketones or Boc-protected amines dictate reactivity in subsequent synthetic steps .

Table 2: Physicochemical Properties and Availability

Key Observations :

- Solubility : The acetic acid moiety enhances aqueous solubility, but bulky substituents (e.g., Boc group in ) reduce it.

- Synthetic Utility : (3-Oxo-...-acetic acid) is preferred for large-scale synthesis due to commercial availability, while analogs like the Boc-protected derivative require multi-step synthesis .

Pharmacological and Impurity Profiles

- Impurity Tolerance : Related benzazepine derivatives (e.g., t-butyl esters) show strict impurity limits (≤0.5% for individual impurities, ≤2.0% total) in pharmacopeial standards, emphasizing the need for high-purity starting materials .

- Bioactivity : Structural analogs with phenyl or cyclohexyl substituents (e.g., ethyl derivatives in ) exhibit enhanced receptor binding affinity, suggesting that modifications to the benzazepine core significantly impact efficacy.

Biologische Aktivität

(3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol. It is recognized for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to delve into its biological activity, including its interactions with enzymes, cellular effects, and therapeutic potential.

The compound exhibits significant biochemical properties that influence various cellular processes. Key activities include:

- Enzyme Interactions : It has been reported to interact with lipase enzymes, which are crucial for fat metabolism. This interaction suggests a role in lipid regulation and potential applications in metabolic disorders.

- Gene Expression Modulation : The compound has been shown to affect the expression of genes involved in inflammatory responses, indicating anti-inflammatory properties. This modulation can lead to reduced inflammation and may be beneficial in treating inflammatory diseases.

Cellular Effects

The effects of this compound on cell types include:

- Cell Signaling Pathways : It influences various signaling pathways that are critical for cell survival and function.

- Metabolic Alterations : By interacting with metabolic enzymes, the compound can alter levels of specific metabolites, impacting overall cellular metabolism.

Therapeutic Potential

Research indicates that this compound may have therapeutic applications:

- Anti-inflammatory Activity : Studies have highlighted its potential as an anti-inflammatory agent, showing effectiveness in reducing markers of inflammation in vitro .

- Analgesic Properties : Preliminary findings suggest it may also exhibit analgesic effects, making it a candidate for pain management therapies.

Case Studies

- Anti-inflammatory Studies : In vitro assays demonstrated that this compound significantly reduced pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS), suggesting its utility in inflammatory conditions .

- Metabolic Effects : In a study involving metabolic profiling, the compound was found to influence glucose metabolism pathways in adipocytes, indicating potential applications in diabetes management.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2H-2-Benzazepine-2-acetic acid | Moderate anti-inflammatory | Lacks specific structural elements |

| Indole derivatives | Antibacterial properties | Broader spectrum but less targeted |

| (3-Oxo-1,3,4,5-tetrahydro...) | Strong anti-inflammatory & analgesic | Specific structural configuration |

This table illustrates how this compound stands out due to its specific structure and combined biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid?

- Methodological Answer : The synthesis typically involves two key steps: (1) formation of the benzazepin ring via cyclization of a precursor amine or amide under acidic or basic conditions, and (2) acetylation of the intermediate using reagents like chloroacetic acid or its derivatives. Reaction conditions (e.g., solvent choice, temperature, and catalysts) must be optimized to prevent side reactions, such as over-acetylation or ring-opening. For example, PubChem reports benzazepin ring formation as the initial step, followed by coupling with acetic acid derivatives .

Q. Which analytical techniques are recommended for assessing the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for purity analysis, particularly for identifying impurities like unreacted intermediates or degradation products. Pharmacopeial guidelines suggest using reverse-phase C18 columns and mobile phases containing trifluoroacetic acid (TFA) to resolve structurally similar impurities . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming molecular weight and structural assignments, respectively.

Q. What in vitro models are suitable for initial pharmacological evaluation of this compound?

- Methodological Answer : Neuronal cell lines (e.g., SH-SY5Y or PC12 cells) are commonly used to assess neuroactivity, given the compound’s reported relevance to neuropsychiatric disorders . Dose-response studies measuring markers like cAMP levels or calcium flux can evaluate receptor modulation. Enzyme inhibition assays (e.g., acetylcholinesterase or monoamine oxidase) may also be employed to screen for mechanistic pathways.

Advanced Research Questions

Q. How can X-ray crystallography be applied to determine the molecular conformation and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and hydrogen-bonding networks. For example, orthorhombic crystal systems (space group P222) with unit cell parameters a = 4.7774 Å, b = 11.367 Å, and c = 16.159 Å have been used for structurally related benzothiazolyl acetic acids . Hydrogen bonds between the carbonyl oxygen and adjacent NH groups stabilize the lattice, which can inform solubility and stability studies.

Q. How should researchers address discrepancies in reported biological activity data across studies?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell type, concentration range, or solvent). To resolve these:

- Perform dose-response curves to establish EC/IC values under standardized conditions.

- Use orthogonal assays (e.g., radioligand binding for receptor affinity vs. functional assays for efficacy).

- Validate findings with in vivo models, such as rodent behavioral tests for neurological effects .

Q. What strategies optimize the yield and selectivity during the acetylation step of synthesis?

- Methodological Answer : Key factors include:

- Catalyst selection : Lewis acids (e.g., ZnCl) or Brønsted acids (e.g., HSO) enhance reaction efficiency.

- Temperature control : Lower temperatures (0–25°C) reduce side reactions like hydrolysis.

- Solvent polarity : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reagent solubility and reaction homogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.